
1-Methyl-3-nitro-1H-indole
Overview
Description
1-Methyl-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are used in the synthesis of various drugs and natural products. The compound this compound is characterized by a methyl group at the first position and a nitro group at the third position of the indole ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-indole can be synthesized through several methods. One common approach involves the nitration of 1-methylindole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the third position of the indole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products:
Reduction: 1-Methyl-3-amino-1H-indole.
Substitution: Depending on the electrophile used, products can include 1-Methyl-3-halogen-1H-indole or 1-Methyl-3-alkyl-1H-indole.
Scientific Research Applications
Scientific Research Applications
1-Methyl-3-nitro-1H-indole has several applications in scientific research, particularly in chemistry and biology:
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations, including:
- Reduction Reactions: The nitro group can be reduced to an amino group.
- Electrophilic Substitution Reactions: The compound can participate in substitution reactions where the nitro group may be replaced by other functional groups.
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Antiviral Activity: Research indicates that it can inhibit HIV-1 integrase, an essential enzyme for viral replication, by interacting with metal ions in the enzyme's active site .
- Anticancer Properties: Studies have shown significant anti-proliferative effects against various cancer cell lines, including colorectal (HT-29), liver (HepG2), and lung (A549) cancer cells. One derivative demonstrated an IC50 value of 0.02 µM against HT-29 cells .
Table: Biological Activities of this compound
Activity Type | Description |
---|---|
Antiviral | Inhibits HIV-1 integrase; potential use in antiviral drug development. |
Anticancer | Significant anti-proliferative effects on HT-29, HepG2, and A549 cells. |
Antimicrobial | Exhibits antimicrobial properties against various pathogens. |
Anti-inflammatory | Influences inflammatory pathways, potentially reducing inflammation. |
Case Study 1: Antiviral Activity
A study focused on synthesizing derivatives of this compound revealed their effectiveness as HIV integrase inhibitors. Molecular docking studies indicated strong binding interactions with the enzyme's active site, suggesting their potential as therapeutic agents against HIV .
Case Study 2: Anticancer Effects
In another study evaluating anti-proliferative activity against cancer cell lines, this compound significantly inhibited cell growth in HT-29 and HepG2 cells. The mechanism involved apoptosis induction and cell cycle arrest .
Industrial Applications
In addition to its role in research, this compound is utilized in various industrial applications:
- Dyes and Pigments Production: The compound is used as a precursor for synthesizing dyes and pigments.
- Pharmaceutical Development: Ongoing research aims to explore its potential as a precursor for new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to participate in electrophilic substitution reactions also allows it to modify biomolecules, potentially altering their function .
Comparison with Similar Compounds
1-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroindole: Lacks the methyl group, which can influence its reactivity and biological activity.
1-Methyl-2-nitroindole: The nitro group is at a different position, affecting its chemical properties and reactivity
Uniqueness: 1-Methyl-3-nitro-1H-indole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-Methyl-3-nitro-1H-indole is a compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a methyl group and a nitro group attached to the indole structure. Its molecular formula is , with a molecular weight of 176.17 g/mol. The nitro group at the 3-position of the indole ring is significant for its biological activity.
Target Interactions
Indole derivatives, including this compound, are known to interact with various biological targets, influencing numerous biochemical pathways. These compounds can bind with high affinity to receptors involved in critical cellular processes, leading to various pharmacological effects such as:
- Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. Studies indicate that it interacts effectively with metal ions in the enzyme's active site, enhancing its inhibitory effects.
- Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, including colorectal (HT-29), liver (HepG2), and lung (A549) cancer cells. For instance, one derivative showed an IC50 value of 0.02 µM against HT-29 cells .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
Activity Type | Description |
---|---|
Antiviral | Inhibits HIV-1 integrase, potentially useful in antiviral drug development. |
Anticancer | Demonstrates anti-proliferative effects on various cancer cell lines. |
Antimicrobial | Exhibits antimicrobial properties against several pathogens. |
Anti-inflammatory | Influences inflammatory pathways, potentially reducing inflammation. |
Case Study 1: Antiviral Activity
A study focused on the synthesis of this compound derivatives revealed their effectiveness as HIV integrase inhibitors. Molecular docking studies indicated strong binding interactions with the enzyme's active site, suggesting their potential as therapeutic agents against HIV.
Case Study 2: Anticancer Effects
In another study evaluating the anti-proliferative activity of indole derivatives, this compound was found to significantly inhibit cell growth in HT-29 and HepG2 cells, with IC50 values indicating potent activity. The mechanism involved apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Methyl-3-nitro-1H-indole, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic nitration of 1-methylindole derivatives. A common approach involves iodine-catalyzed reactions (e.g., using 10 mol% I₂ in MeCN at 40°C for 5 hours), achieving yields up to 98% . Post-synthesis purification is critical: flash chromatography (cyclohexane/EtOAc 8:2) effectively isolates the product, while HPLC validation ensures ≥98% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign signals for nitro and methyl groups (e.g., δ ~2.46 ppm for CH₃ and ~7.5–8.0 ppm for aromatic protons) .
- HRMS : Confirm molecular ion peaks (e.g., m/z calcd for C₉H₈N₂O₂: 176.0586) .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry .
Advanced Research Questions
Q. How can conflicting yield data in nitration reactions be resolved?
- Methodological Answer : Discrepancies often arise from reaction conditions. For example, FeCl₃ at 40°C yields 67%, while I₂ at the same temperature achieves 98% . Systematic optimization via Design of Experiments (DoE) is recommended: vary catalysts (e.g., I₂ vs. FeCl₃), temperatures (40–80°C), and solvent systems (MeCN vs. CH₃COOH) to identify optimal parameters .
Q. What strategies mitigate byproduct formation during the synthesis of nitro-indole derivatives?
- Methodological Answer : Byproducts like 3-nitroso or azo-bis-indole derivatives may form under acidic conditions . Mitigation strategies include:
- Stoichiometric control : Limit NO₂ exposure to prevent over-nitrosation.
- Protecting groups : Use Boc or acetyl groups to shield reactive sites .
- Real-time monitoring : Employ LC-MS to track reaction progress and halt at peak product concentration .
Q. How can computational models enhance the design of this compound derivatives for biological studies?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., nitro group’s electron-withdrawing effects), while molecular docking (AutoDock Vina) screens potential bioactivity against targets like cytochrome P450 or kinases . Pair computational results with in vitro assays (e.g., enzyme inhibition) for validation .
Q. What crystallographic challenges arise in analyzing nitro-indole compounds, and how are they addressed?
- Methodological Answer : Nitro groups induce disorder in crystal lattices. Solutions include:
- Low-temperature data collection (100 K) to stabilize crystals.
- TWINABS for correcting twinning artifacts in SHELXL-refined structures .
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O nitro contacts) .
Q. Data Interpretation & Validation
Q. How should researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Implement triplicate trials with independent replicates. Use ANOVA to assess yield variability (±5% acceptable). Cross-validate spectral data against published benchmarks (e.g., NMR shifts in vs. ). Discrepancies >0.1 ppm in ¹H NMR suggest impurities .
Q. What analytical techniques resolve ambiguities in regioselectivity during indole functionalization?
- Methodological Answer : Conflicting substitution patterns (C3 vs. C5 nitration) are resolved via:
Properties
IUPAC Name |
1-methyl-3-nitroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGVFXIFVLBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344932 | |
Record name | 1-Methyl-3-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36728-89-9 | |
Record name | 1-Methyl-3-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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